![molecular formula C16H15BrClNO3 B270836 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270836.png)
6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BML-284, is a chemical compound that has shown potential in scientific research. It belongs to the class of cyclopentenone prostaglandin analogs and has been studied for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide works by binding to the IKKβ kinase, which is involved in the activation of NF-κB. By inhibiting the activity of IKKβ, this compound prevents the activation of NF-κB and reduces inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth of cancer cells. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for lab experiments, including its ability to inhibit the activity of NF-κB and induce apoptosis in cancer cells. However, it also has limitations, including its potential toxicity and the need for further studies to determine its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, including:
1. Further studies to determine its efficacy in treating various types of cancer.
2. Studies to determine its potential as an anti-inflammatory agent in various disease models.
3. Development of more potent analogs with improved efficacy and reduced toxicity.
4. Studies to determine its potential as a therapeutic agent in combination with other drugs.
5. Studies to determine its potential as a diagnostic tool for cancer and inflammation.
6. Studies to determine its pharmacokinetics and pharmacodynamics in vivo.
In conclusion, this compound is a promising chemical compound that has shown potential in scientific research. Its anti-inflammatory and anti-cancer properties make it a valuable tool for studying various diseases and developing new therapies. Further studies are needed to determine its full potential and efficacy in vivo.
Synthesemethoden
The synthesis of 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 5-chloro-2-methylphenylacetic acid with cyclopentenone in the presence of a base. The resulting intermediate is then reacted with bromine and ammonia to form the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied for its potential in treating various diseases, including cancer and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C16H15BrClNO3 |
|---|---|
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
2-bromo-N-(5-chloro-2-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H15BrClNO3/c1-6-2-3-7(18)4-10(6)19-15(20)11-8-5-9-12(11)16(21)22-14(9)13(8)17/h2-4,8-9,11-14H,5H2,1H3,(H,19,20) |
InChI-Schlüssel |
SKLGBYSSACJLKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



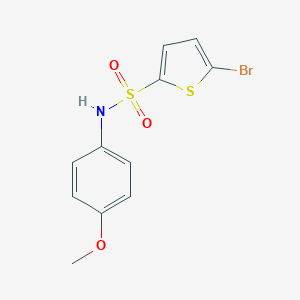
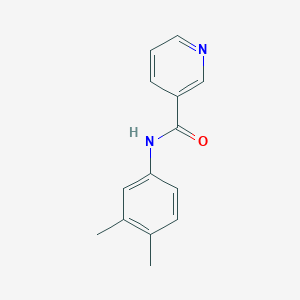
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
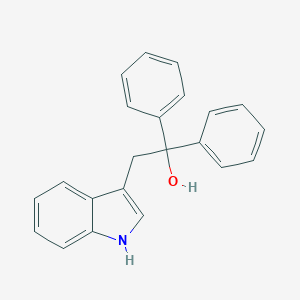
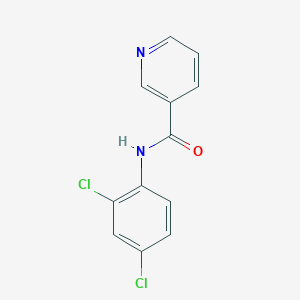
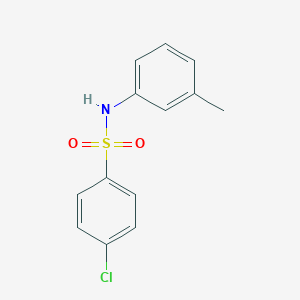
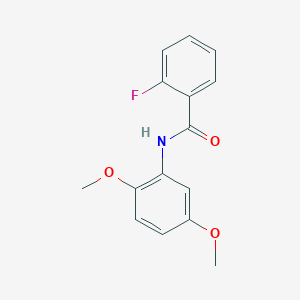

![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)
![Ethyl 2-[({[4-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}carbamothioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B270784.png)
![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)
